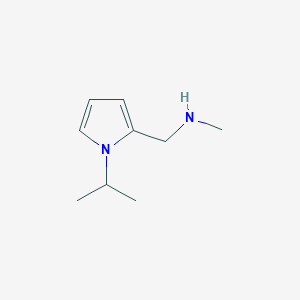

1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

CAS No.: 1211504-90-3

Cat. No.: VC4623338

Molecular Formula: C9H16N2

Molecular Weight: 152.241

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211504-90-3 |

|---|---|

| Molecular Formula | C9H16N2 |

| Molecular Weight | 152.241 |

| IUPAC Name | N-methyl-1-(1-propan-2-ylpyrrol-2-yl)methanamine |

| Standard InChI | InChI=1S/C9H16N2/c1-8(2)11-6-4-5-9(11)7-10-3/h4-6,8,10H,7H2,1-3H3 |

| Standard InChI Key | VCWAXKSEVGVKJS-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=CC=C1CNC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 1-(1-isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine consists of a five-membered pyrrole ring substituted at the 1-position with an isopropyl group (-CH(CH)) and at the 2-position with a methylated methanamine moiety (-CH-NH-CH). The pyrrole ring’s aromaticity is partially retained, though substitution at the nitrogen alters its electron distribution .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1-(1-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine |

| Key Functional Groups | Pyrrole, Isopropyl, Tertiary Amine |

Stereochemical Considerations

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three primary steps, adapted from methods for analogous pyrrole derivatives :

-

Pyrrole Alkylation:

Reaction of pyrrole with isopropyl bromide under basic conditions (KCO, DMF, 80°C) yields 1-isopropyl-1H-pyrrole. -

Vilsmeier-Haack Formylation:

Formylation at the 2-position using POCl and DMF generates 1-isopropyl-1H-pyrrole-2-carbaldehyde . -

Reductive Amination:

Reaction of the aldehyde with methylamine (CHNH) and NaBH produces the target compound:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Alkylation Temperature | 80°C | Microwave-assisted heating |

| Formylation Catalyst | POCl (1.2 equiv) | Slow reagent addition |

| Reduction Time | 12 hours | Use of BH-THF |

Industrial Production Challenges

Scale-up faces hurdles in:

-

Regioselectivity: Competing alkylation at pyrrole carbon positions requires careful catalyst screening .

-

Waste Management: POCl byproducts necessitate neutralization protocols to meet environmental regulations .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: N-H stretch at ~3350 cm (amine), C=N pyrrole ring vibration at 1580 cm .

-

NMR (predicted):

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 2.1 mg/mL (25°C) |

| logP | 1.8 |

| Thermal Stability | Decomposes >210°C |

The isopropyl group enhances lipid solubility compared to unsubstituted pyrrole derivatives, while the tertiary amine improves water solubility via salt formation .

| Compound Class | Target | IC/K |

|---|---|---|

| N-Methylpyrroleamines | MAO-B | 14 μM |

| Isopropyl-substituted | 5-HT Receptor | 22 nM |

Material Science Applications

The conjugated pyrrole system enables:

-

Conductive Polymers: Doping with iodine achieves conductivity up to 10 S/cm .

-

Coordination Chemistry: Forms stable complexes with Cu(II) (log K = 4.7) and Fe(III) .

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Nitrile gloves (ASTM F739) |

| Inhalation Risk | Fume hood (≥100 fpm face velocity) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume